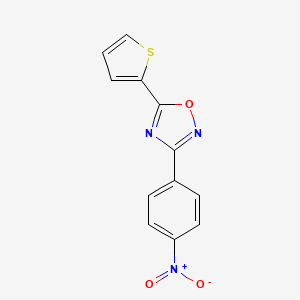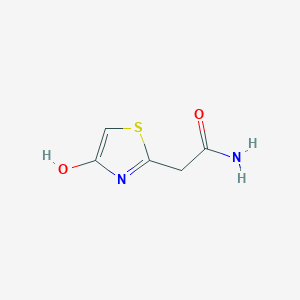
2-(2-Methylphenyl)acetophenone
Vue d'ensemble
Description
2-(2-Methylphenyl)acetophenone, also known as 2’-Methylacetophenone, is an organic compound that has been widely studied due to its potential in various fields of research and industry. It is a colorless to pale yellow clear liquid with a sweet, hawthorn, powdery, anisic, coumarinic, phenolic, burnt, nutty, honey aroma .
Synthesis Analysis
The synthesis of 2-(2-Methylphenyl)acetophenone involves several steps. One method involves the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60 °C . Another method involves the reaction of acetophenones with anhydrous chloral to give trichloroethylidene acetophenones .Molecular Structure Analysis
The molecular structure of 2-(2-Methylphenyl)acetophenone is represented by the linear formula CH3C6H4COCH3 . It has a molecular weight of 134.18 .Chemical Reactions Analysis
Acetophenones, including 2-(2-Methylphenyl)acetophenone, have been applied in the structure of different types of heterocyclic frameworks. A range of heterocyclic compounds from acetophenone involving five-, six-, seven-membered through three-, four-component reactions, are presented .Physical And Chemical Properties Analysis
2-(2-Methylphenyl)acetophenone is a colorless to pale yellow clear liquid . It has a refractive index of 1.5318 (lit.) and a boiling point of 214 °C (lit.) . The density of this compound is 1.026 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Photochemical Synthesis
2-(2-Methylphenyl)acetophenone plays a role in the photochemical synthesis of chromones. Irradiation of certain esters, including derivatives of 2-(2-Methylphenyl)acetophenone, leads to photo-Fries products that are valuable as direct chromone precursors. These can be cyclized under basic or acidic conditions to form chromones (Álvaro et al., 1987).
Reactions with Isocyanates
Cyclopropenone oximes, including those derived from 2-(2-Methylphenyl)acetophenone, show reactions with isocyanates. These reactions lead to the formation of various addition products, demonstrating the chemical versatility of the compound (Yoshida et al., 1988).
Catalytic Addition to Olefins
Ruthenium complexes have been used to catalyze the addition of ortho C–H bonds of aromatic ketones, including 2′-Methylacetophenone, to olefins. This process is efficient and selective, highlighting the utility of 2-(2-Methylphenyl)acetophenone in catalytic reactions (Kakiuchi et al., 1995).
Electrochemical Reduction
The compound has been studied for its behavior in electrochemical reduction processes. In specific ionic liquids, the reduction of acetophenone derivatives like 2-(2-Methylphenyl)acetophenone can lead to various products, depending on the environment and conditions (Zhao et al., 2011).
Insecticidal Activities
Some derivatives of 2-(2-Methylphenyl)acetophenone, specifically 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers, have shown notable insecticidal activity against certain pests. This indicates potential applications in pest management (Liu et al., 2005).
Synthesis of Hyperbranched Materials
Ruthenium catalyzed reactions involving 2-methylacetophenone have been used to prepare hyperbranched materials. These materials have potential applications in various fields due to their unique structural properties (Londergan et al., 1998).
Safety And Hazards
Orientations Futures
2-(2-Methylphenyl)acetophenone shows immense potential in various fields of research and industry. Its unique properties have attracted researchers to investigate its biological, physical, and chemical properties, as well as its potential applications. In particular, natural and synthetic simple acetophenone derivatives are analyzed as promising agrochemicals and useful scaffolds for drug research and development .
Propriétés
IUPAC Name |
2-(2-methylphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-5-6-10-14(12)11-15(16)13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMXBSDTDHEQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325254 | |
| Record name | 2-(2-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)acetophenone | |
CAS RN |
5033-67-0 | |
| Record name | NSC409453 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



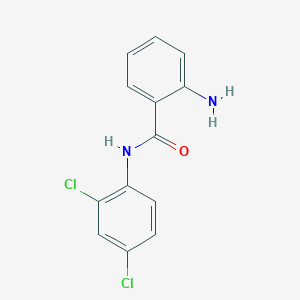



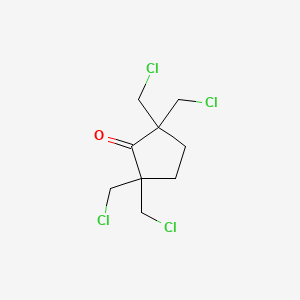




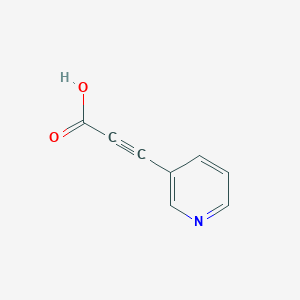
![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)

